Mitofusin Activation Potency: 6-Phenylhexanamide Derivative 13B vs. Prototype Chimera B-A/l (Compound 1)
The trans-4-hydroxycyclohexyl-6-phenylhexanamide derivative 13B demonstrates mitofusin activation potency comparable to or exceeding the prototype Chimera B-A/l (compound 1), but with dramatically improved pharmaceutical properties. In Mfn2-null murine embryonic fibroblasts, 13B exhibited an EC50 of 7.69 nM (5.40–10.74 nM, 95% CI) for mitochondrial elongation, compared to 6.61 nM (3.67–11.07 nM) for the prototype 1, representing essentially equipotent target engagement [1]. However, the critical differentiation lies in the pharmacokinetic profile: 13B showed human liver microsome stability of t1/2 >145 min vs. only 3 min for compound 1, representing an approximately 48-fold improvement in metabolic stability that enables oral dosing [1].
| Evidence Dimension | Mitofusin activation potency (EC50) and human liver microsome stability (t1/2 HLM) |
|---|---|
| Target Compound Data | EC50 = 7.69 nM (Mfn2 KO cells); t1/2 HLM >145 min (compound 13B, trans isomer) |
| Comparator Or Baseline | Chimera B-A/l (Compound 1): EC50 = 6.61 nM; t1/2 HLM = 3 min |
| Quantified Difference | EC50: equipotent (within 95% CI overlap); t1/2 HLM: 13B >48-fold longer (145+ min vs 3 min) |
| Conditions | Mitochondrial elongation measured as increased aspect ratio in cultured MFN2-deficient mouse fibroblasts; liver microsome stability assessed in human liver microsomes in vitro; mean of 3–5 determinations |
Why This Matters
Procurement of 6-phenylhexanamide-based derivatives over prototype mitofusin activators is justified by the scaffold's ability to decouple target potency from metabolic liability, enabling oral in vivo pharmacology that the prototype cannot achieve.
- [1] Dang X, Zhang L, Franco A, Li J, Rocha AG, Devanathan S, Dolle RE, Bernstein PR, Dorn GW II. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases. J Med Chem. 2020;63(13):7033–7051. Table 1 and Table 6. View Source
